molecular formula C20H27NO5 B019941 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate CAS No. 101710-95-6

3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate

Cat. No. B019941
M. Wt: 361.4 g/mol
InChI Key: BNBJDLBOPYZXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate, also known as QNB, is a synthetic chemical compound that belongs to the family of anticholinergic drugs. It was first synthesized in the 1950s and has been used extensively in scientific research for its ability to selectively block the action of acetylcholine on muscarinic receptors.

Mechanism Of Action

3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate works by binding to muscarinic receptors and blocking the action of acetylcholine. This leads to a range of physiological effects, including decreased heart rate, decreased secretion of glands, and decreased smooth muscle contraction.

Biochemical And Physiological Effects

3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has a range of biochemical and physiological effects, including decreased heart rate, decreased secretion of glands, and decreased smooth muscle contraction. It can also cause dilation of blood vessels and increased blood pressure.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its ability to selectively block the action of acetylcholine on muscarinic receptors. This allows researchers to study the specific effects of acetylcholine on various physiological processes. However, 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can also have non-specific effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Another area of interest is the study of the effects of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate on the immune system, as recent research has suggested that it may have immunomodulatory effects. Finally, there is ongoing research into the development of new synthetic methods for the production of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate and related compounds.

Synthesis Methods

3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can be synthesized using a multi-step process that involves the reaction of quinuclidine with 3,4-dimethoxyphenyl(isopropenyl)glycolic acid. The resulting compound is then converted into the final product through a series of chemical reactions.

Scientific Research Applications

3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate is widely used in scientific research as a tool to study the role of acetylcholine in various physiological processes. It is particularly useful in the study of the nervous system, where it is used to block the action of acetylcholine on muscarinic receptors and observe the resulting effects on neural function.

properties

CAS RN

101710-95-6

Product Name

3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate

InChI

InChI=1S/C20H27NO5/c1-13(2)20(23,15-5-6-16(24-3)17(11-15)25-4)19(22)26-18-12-21-9-7-14(18)8-10-21/h5-6,11,14,18,23H,1,7-10,12H2,2-4H3

InChI Key

BNBJDLBOPYZXIM-UHFFFAOYSA-N

SMILES

CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O

Canonical SMILES

CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O

synonyms

1-azabicyclo[2.2.2]oct-8-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methyl -but-3-enoate

Origin of Product

United States

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